molecular formula C13H16N4O2 B13877206 tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate

tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate

Cat. No.: B13877206
M. Wt: 260.29 g/mol
InChI Key: HPCNLYAQMZZMKR-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(triazol-1-yl)phenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The triazole ring plays a crucial role in these interactions due to its ability to form hydrogen bonds and π-π stacking interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate
  • tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate
  • 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid

Uniqueness

tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for designing novel molecules with enhanced activity and selectivity .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate

InChI

InChI=1S/C13H16N4O2/c1-13(2,3)19-12(18)15-10-4-6-11(7-5-10)17-9-8-14-16-17/h4-9H,1-3H3,(H,15,18)

InChI Key

HPCNLYAQMZZMKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2C=CN=N2

Origin of Product

United States

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